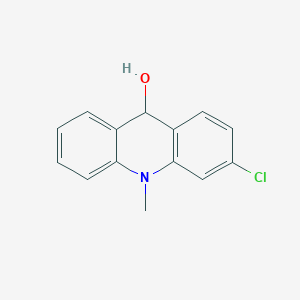

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL

Description

Properties

CAS No. |

136231-41-9 |

|---|---|

Molecular Formula |

C14H12ClNO |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

3-chloro-10-methyl-9H-acridin-9-ol |

InChI |

InChI=1S/C14H12ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8,14,17H,1H3 |

InChI Key |

OOYGMPLGEJRNEN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C1C=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL typically involves the chlorination of 10-methyl-9,10-dihydroacridin-9-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acridone derivatives.

Reduction: Reduction reactions can convert it back to its parent acridine derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Acridone derivatives.

Reduction: 10-methyl-9,10-dihydroacridin-9-OL.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s interaction with DNA can inhibit processes such as replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related dihydroacridine derivatives and their key properties:

*Estimated based on molecular formula and substituents.

Structural and Functional Differences

The hydroxyl group at position 9 distinguishes the target compound from its ketone analog (3-Chloro-10-methylacridin-9(10H)-one), which may influence hydrogen-bonding interactions in biological systems .

Physicochemical Properties

- Hydrophobicity : The methyl group at position 10 increases hydrophobicity relative to unsubstituted dihydroacridines. However, the hydroxyl group at position 9 improves water solubility compared to the ketone analog .

- Acid-Base Behavior : The hydroxyl group (pKa ~10–12) and chlorine substituent (pKa ~−7 for inductive effects) may confer pH-dependent solubility, unlike purely hydrocarbon analogs like 9,9-Dimethyl-9,10-dihydroacridine (CAS 6267-02-3) .

Biological Activity The combination of chloro and hydroxyl groups in this compound may enhance DNA intercalation or enzyme inhibition compared to Acridine-9-carboxylic acid (CAS 5336-90-3), which relies on carboxylic acid chelation . Derivatives with aminoalkyl side chains, such as 2-Chloro-10-(2-diethylaminoethyl)-9,10-dihydroacridin-9-one (CAS 97716-04-6), exhibit improved cellular uptake due to basic nitrogen, a feature absent in the target compound .

Biological Activity

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL is a compound belonging to the acridine family, notable for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 305.8 g/mol. Its structure features a chloro group at the third position and a methyl group at the tenth position on the acridine ring system. This unique arrangement contributes to its reactivity and biological interactions.

Research indicates that this compound exerts its biological effects primarily through:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.

- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it relevant for neuropharmacology and Alzheimer's disease research .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cell lines. It has been found effective against several cancer types due to its ability to induce apoptosis in cancer cells. The following table summarizes some key findings:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | DNA intercalation leading to apoptosis |

| Lung Cancer | 20 | Induction of oxidative stress |

| Colon Cancer | 18 | Inhibition of cell proliferation |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 15 µM, with observed morphological changes consistent with apoptosis.

- Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to inhibit AChE and BChE. Results showed that it effectively inhibited these enzymes at IC50 values of 25 µM and 30 µM respectively, suggesting potential applications in treating Alzheimer’s disease .

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development due to its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Computational studies suggest that it possesses good blood-brain barrier permeability and low toxicity levels .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9-Phenylacridine | Lacks chlorine and methyl groups | Less reactive due to fewer substituents |

| 10-Methylacridine | Similar structure without phenyl group | Different reactivity profile |

| 3-Chloroacridine | Lacks phenyl and methyl groups | Altered reactivity and application potential |

Q & A

Q. What are the standard synthetic routes for 3-chloro-10-methyl-9,10-dihydroacridin-9-ol, and how are intermediates characterized?

A common synthetic approach involves coupling reactions under photoirradiation. For example, 10-methyl-9,10-dihydroacridine derivatives can react with electrophilic partners (e.g., 9-fluorenylidenemalononitrile) in deaerated acetonitrile under λ > 320 nm light, yielding coupling products. Characterization typically employs X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data refinement uses programs like SHELXL, which optimizes structural parameters against experimental diffraction data. The software’s robustness in handling small-molecule crystallography, even with high-resolution or twinned data, makes it a preferred choice. Critical bond angles (e.g., C9–Cl ≈ 108.5°) and torsion angles are refined to ensure accuracy .

Q. What spectroscopic methods are essential for characterizing the compound’s stability in solution?

UV-vis spectroscopy monitors electronic transitions, while NMR (¹H/¹³C) tracks chemical shifts indicative of conformational changes. For photostability, time-resolved fluorescence or transient absorption spectroscopy can detect excited-state intermediates. Protic solvents (e.g., water) may accelerate heterolytic cleavage, requiring solvent-controlled experiments .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the photochemical behavior of this compound?

Femtosecond transient absorption studies on analogous compounds reveal solvent-dependent pathways:

- In protic solvents (e.g., water), rapid heterolytic C–O bond cleavage occurs (τ ≈ 108 ps), generating acridinium ions and hydroxide.

- In aprotic solvents (e.g., acetonitrile), intersystem crossing dominates, delaying bond cleavage. Methodologically, solvent screening with time-resolved spectroscopy is critical to mapping reaction coordinates .

Q. What strategies resolve contradictions in reported reaction kinetics for photodegradation studies?

Discrepancies may arise from variations in light intensity, solvent purity, or oxygen content. To mitigate:

Q. How can computational modeling complement experimental data for excited-state dynamics?

Density functional theory (DFT) or time-dependent DFT (TD-DFT) calculates frontier molecular orbitals and excited-state potential energy surfaces. For example, modeling the S₁→T₁ transition in aprotic solvents can rationalize observed intersystem crossing. Pairing computational results with transient absorption data enhances mechanistic interpretation .

Q. What crystallographic challenges arise during refinement of halogenated acridine derivatives, and how are they addressed?

Chlorine atoms introduce significant electron density, complicating disorder modeling. Strategies include:

- Using anisotropic displacement parameters for Cl atoms.

- Applying restraints to bond distances/angles (e.g., C–Cl ≈ 1.74 Å) during SHELXL refinement.

- Validating thermal motion parameters against Hirshfeld surfaces .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.